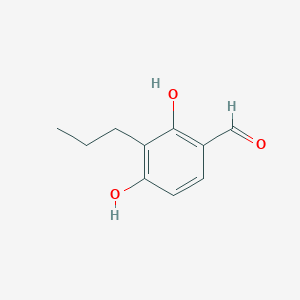

2,4-Dihydroxy-3-propyl-benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2,4-dihydroxy-3-propylbenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-2-3-8-9(12)5-4-7(6-11)10(8)13/h4-6,12-13H,2-3H2,1H3 |

InChI Key |

CJMJUXSTFNEDTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dihydroxy 3 Propyl Benzaldehyde and Its Analogues

Retrosynthetic Analysis of the 2,4-Dihydroxy-3-propyl-benzaldehyde Skeleton

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary approach involves disconnecting the propyl group and the aldehyde functionality from the resorcinol (B1680541) (1,3-dihydroxybenzene) core. This suggests that the synthesis can be approached by first establishing the dihydroxybenzaldehyde framework, followed by the introduction of the propyl group at the C-3 position, or vice-versa. Another key disconnection is the formyl group, which can be introduced onto a 3-propylresorcinol intermediate. This latter strategy hinges on the regioselective formylation of the substituted resorcinol. Each of these retrosynthetic pathways presents unique challenges and requires specific synthetic methodologies to achieve the desired product with high selectivity and yield. researchgate.netarxiv.org

Strategies for Aromatic Dihydroxylation and Regioselective Functionalization

The synthesis of polysubstituted phenols like this compound heavily relies on the ability to control the regioselectivity of reactions on the aromatic ring. This includes the protection and deprotection of hydroxyl groups and the directed introduction of functional groups.

Regioselective Protection and Deprotection of Phenolic Hydroxyl Groups in Dihydroxybenzaldehydes

The differential reactivity of the two hydroxyl groups in dihydroxybenzaldehydes allows for regioselective protection. In 2,4-dihydroxybenzaldehyde (B120756), the 4-hydroxyl group is generally more nucleophilic and less sterically hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This inherent difference in reactivity can be exploited for selective alkylation or acylation of the 4-hydroxyl group. researchgate.netnih.govnih.gov

For instance, the use of specific bases and alkylating agents can favor the formation of 4-alkoxy-2-hydroxybenzaldehydes. nih.govnih.gov A notable method employs cesium bicarbonate in acetonitrile (B52724), which provides excellent regioselectivity for the alkylation of the 4-hydroxyl group in 2,4-dihydroxybenzaldehyde. nih.govnih.gov Similarly, in 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group can be selectively protected using various protecting groups like benzyl (B1604629), p-methoxybenzyl, and others, with yields ranging from 67-75%. mdpi.comdoaj.org The choice of protecting group is crucial and depends on the subsequent reaction conditions and the ease of deprotection. Common protecting groups for phenolic hydroxyls include benzyl ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers, which are labile under acidic or fluoride (B91410) ion conditions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,4-Dihydroxybenzaldehyde | Alkyl bromide, CsHCO3, CH3CN, 80°C | 4-Alkoxy-2-hydroxybenzaldehyde | Up to 95% | nih.govnih.gov |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO3, NaI, DMF, 40°C | 4-Benzyloxy-3-hydroxybenzaldehyde | 71% | mdpi.com |

Ortho-Directed Metalation and Related C-H Activation Pathways

Ortho-directed metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org For dihydroxybenzaldehydes, the hydroxyl groups themselves can act as DMGs, although their acidity requires the use of excess base. Alternatively, the hydroxyl groups can be protected with groups that also function as effective DMGs, such as methoxy (B1213986) or carbamate (B1207046) groups.

Once the ortho-lithiated species is formed, it can react with a variety of electrophiles to introduce substituents at the desired position. For the synthesis of this compound, this could involve the reaction of a suitably protected and ortho-lithiated 2,4-dihydroxybenzaldehyde with a propyl electrophile. However, aldehydes themselves are reactive towards organolithium reagents, necessitating their protection or the use of transient directing groups. chem-station.comacs.orgharvard.edu Palladium-catalyzed C-H activation is another emerging strategy for the direct ortho-hydroxylation and functionalization of benzaldehydes, often employing a transient directing group. acs.org

Introduction and Stereoselective Modification of the Propyl Side Chain

The introduction of the propyl side chain onto the benzaldehyde (B42025) core can be achieved through several classic and modern synthetic methods.

Alkylation and Acylation Reactions on the Benzaldehyde Core (e.g., Friedel-Crafts pathways)

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings. wikipedia.orgnrochemistry.comlibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a Friedel-Crafts alkylation or acylation of a protected resorcinol derivative could be envisioned. For example, a Friedel-Crafts acylation of a protected resorcinol with propanoyl chloride would yield a propiophenone (B1677668) derivative. Subsequent reduction of the ketone and formylation of the ring would lead to the target molecule.

However, Friedel-Crafts reactions on highly activated systems like dihydroxybenzenes can be prone to side reactions, including polyalkylation and poor regioselectivity. libretexts.org The strong activating nature of the hydroxyl groups can lead to multiple substitutions on the ring. Therefore, careful control of reaction conditions and the use of appropriate protecting groups are essential to direct the substitution to the desired position.

| Reaction Type | Reagents | Substrate | Product | Key Considerations |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Aromatic ring | Alkylated aromatic ring | Prone to carbocation rearrangements and polyalkylation. wikipedia.orglibretexts.org |

| Friedel-Crafts Acylation | Acyl halide or anhydride, Lewis acid (e.g., AlCl3) | Aromatic ring | Acylated aromatic ring | Generally avoids rearrangements; the product is deactivated, preventing polyacylation. wikipedia.orgmasterorganicchemistry.com |

Catalytic Hydrogenation and Hydrofunctionalization Approaches for Side Chain Formation

Catalytic hydrogenation is a versatile method for the reduction of various functional groups. nih.govncert.nic.inscirp.org If the propyl group is introduced via an unsaturated precursor, such as an allyl or propenyl group, catalytic hydrogenation can be used to saturate the side chain. For instance, an ortho-allyl-2,4-dihydroxybenzaldehyde intermediate could be hydrogenated to the corresponding propyl derivative.

Various catalysts, including palladium on carbon (Pd/C) and platinum-based catalysts, are effective for the hydrogenation of alkenes. researchgate.netresearchgate.netmasterorganicchemistry.com The choice of catalyst and reaction conditions can be crucial to avoid undesired side reactions, such as the reduction of the aldehyde group or hydrogenolysis of the hydroxyl groups. For example, nickel-containing mesoporous silica (B1680970) catalysts have been shown to be active in the hydrogenation of benzaldehyde, with selectivity towards the benzyl alcohol product. scirp.org The chemoselective hydrogenation of an aldehyde in the presence of other reducible functional groups is a significant challenge, and specialized catalysts, such as certain manganese pincer complexes, have been developed for this purpose. nih.gov

Advanced Formylation Procedures for the Benzaldehyde Moiety

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in the synthesis of benzaldehydes. While classic methods like the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions are well-established, contemporary research has focused on developing milder, more efficient, and more functional-group-tolerant procedures. wikipedia.org These advanced techniques are crucial for the synthesis of complex molecules like this compound, where sensitive hydroxyl groups require mild reaction conditions.

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for formylation. One such method involves the reductive carbonylation of aryl halides or triflates. For instance, aryl iodides can be converted to aromatic aldehydes using carbon dioxide (CO2) as the carbonyl source in the presence of a palladium catalyst and a silane (B1218182) reducing agent. organic-chemistry.org This approach is notable for its use of readily available CO2 and its broad substrate scope. organic-chemistry.org Another variant employs formic acid (HCOOH) as the formylating agent, offering a practical and facile route to aromatic aldehydes from aryl iodides. organic-chemistry.org

Electrochemical methods present a modern, transition-metal-free alternative. An electrochemical hydrogen atom transfer (HAT) strategy can achieve the C(sp²)-H formylation of electron-deficient heterocycles using methanol (B129727) as the formyl source. organic-chemistry.org This technique, catalyzed by N-hydroxyphthalimide (NHPI), avoids the need for metal catalysts and harsh oxidants. organic-chemistry.org

The table below summarizes some advanced formylation procedures applicable to the synthesis of functionalized benzaldehydes.

| Method | Substrate | Reagents & Catalyst | Key Features |

| Pd-Catalyzed Reductive Carbonylation | Aryl Iodide | CO2, Phenylsilane, Pd(PCy3)2Cl2, di-2-pyridyl ketone | Uses CO2 as C1 source; mild conditions. organic-chemistry.org |

| Pd-Catalyzed Reductive Carbonylation | Aryl Iodide | HCOOH, Palladium Catalyst | Facile and practical synthesis. organic-chemistry.org |

| Ligandless Pd-Catalyzed Carbonylation | Aryl Iodide | --- | Effective at ambient temperature and pressure. organic-chemistry.org |

| Electrochemical C(sp²)-H Formylation | Electron-Deficient Quinolines | Methanol, N-hydroxyphthalimide (NHPI) | Transition-metal- and oxidant-free. organic-chemistry.org |

| Iron-Catalyzed C3-Formylation | Indoles | Formaldehyde, Aqueous Ammonia, Iron Catalyst | Selective formylation with air as the oxidant. |

| Formylation with Formyl Fluoride | Arenes | Formyl Fluoride, Boron Trifluoride | Effective for a wide range of aromatic compounds. acs.org |

Novel Synthetic Routes and Reaction Cascade Design in the Synthesis of Functionalized Benzaldehydes

Beyond direct formylation, the synthesis of highly substituted benzaldehydes is increasingly reliant on novel synthetic routes and elegant reaction cascade designs. These strategies prioritize efficiency and molecular complexity by combining multiple transformations into single-pot operations or sequential steps, thereby minimizing intermediate purification and maximizing atom economy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency. nih.govmdpi.comnih.gov Benzaldehyde and its derivatives are common and versatile substrates in a wide array of MCRs. researchgate.netrsc.org

A prominent example is the Petasis borono-Mannich (PBM) reaction. organic-chemistry.org This powerful MCR involves the reaction of an amine, a carbonyl compound (such as a benzaldehyde derivative), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgyoutube.com Reported by Nicos Petasis in 1993, this reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and ability to generate α-amino acids and other complex amine structures. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the condensation of the amine and aldehyde to form a hydroxy-amino intermediate, which then reacts with the boronic acid to form a reactive boronate complex, facilitating the irreversible transfer of the boronic acid's organic group. organic-chemistry.orgyoutube.com

The versatility of the Petasis reaction and other MCRs allows for the rapid assembly of diverse molecular scaffolds from simple benzaldehyde precursors, which is a highly valuable strategy in drug discovery and materials science. nih.govnih.gov

The following table highlights variations and applications of multicomponent reactions involving benzaldehyde substrates.

| Reaction Name | Components | Product Type | Key Features & Applications |

| Petasis Reaction | Amine, Carbonyl (Benzaldehyde), Organoboronic Acid | Substituted Amines, α-Amino Acids | Mild conditions, broad substrate scope, useful in combinatorial chemistry. organic-chemistry.orgwikipedia.org |

| Biginelli Reaction | Aldehyde (Benzaldehyde), β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinones | Can be performed enantioselectively with specific catalysts. nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde (Benzaldehyde), 2 equiv. β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines | Pseudo-four-component reaction used to synthesize potent antimicrobial agents. mdpi.com |

| Povarov Reaction | Aniline, Benzaldehyde, Dienophile | Tetrahydroquinolines | Used in the synthesis of drug candidates with high diastereoselectivity. nih.gov |

| 4-Component Reaction (4CR) | Benzaldehyde, Malononitrile (B47326), Hydrazine Hydrate, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazoles | Efficient synthesis of therapeutic heterocycles using a taurine (B1682933) catalyst. nih.gov |

Carbonyl transposition refers to the migration of a carbonyl group within a molecular skeleton, typically to an adjacent carbon atom. This sophisticated strategy allows for the synthesis of isomers that may be inaccessible through direct methods. For the synthesis of complex benzaldehydes or their precursors, carbonyl transposition can be a powerful tool for late-stage functionalization.

A recently developed protocol for 1,2-carbonyl transposition enables the migration of a ketone to its vicinal carbon. nih.gov The strategy involves a two-step sequence:

Formation of an Alkenyl Triflone: The initial ketone is converted into its corresponding alkenyl triflate.

α-Amination and Hydrolysis: This intermediate undergoes a palladium- and norbornene-catalyzed α-amination, followed by ipso-hydrogenation. The resulting "transposed enamine" is then hydrolyzed to yield the final 1,2-carbonyl-transposed product. nih.gov

While this method is described for ketones, its principles can be conceptually extended to precursors of substituted benzaldehydes. For example, chalcones, which are readily synthesized from benzaldehydes and acetophenones, can undergo a 1,3-allylic carbonyl transposition, providing access to different regioisomers. researchgate.net These transposition strategies underscore the innovative approaches being developed to expand the accessible chemical space for complex aromatic aldehydes and ketones.

| Strategy | Initial Substrate | Key Steps | Final Product |

| 1,2-Carbonyl Transposition | Ketone | 1. Conversion to alkenyl triflate. 2. Pd/Norbornene-catalyzed α-amination. 3. Hydrolysis of transposed enamine. | Isomeric Ketone nih.gov |

| 1,3-Allylic Carbonyl Transposition | Chalcone (α,β-unsaturated ketone) | Oxidation with selenium dioxide (SeO2) in ethanol. | Isomeric Chalcone researchgate.net |

Chemical Reactivity and Derivatization of 2,4 Dihydroxy 3 Propyl Benzaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is a key site for numerous chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

The aldehyde functional group of 2,4-Dihydroxy-3-propyl-benzaldehyde readily undergoes nucleophilic addition and condensation reactions. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction typically involves heating the aldehyde with an amine in a suitable solvent, such as ethanol. conicet.gov.arsbmu.ac.ir The formation of the azomethine group (-CH=N-) is a key feature of these reactions and can be confirmed by spectroscopic methods. nih.gov

Schiff bases derived from substituted hydroxybenzaldehydes are significant in coordination chemistry and have been explored for their biological activities. conicet.gov.arnih.govscience.gov For instance, Schiff bases synthesized from 2,4-dihydroxybenzaldehyde (B120756) and various amines have been investigated as potential Hsp90 inhibitors for cancer therapy. conicet.gov.arnih.gov The synthesis of these imines is often achieved by refluxing the aldehyde and the respective amine in absolute ethanol. conicet.gov.ar The general reaction scheme involves the condensation of the aldehyde with a primary amine, leading to the formation of a Schiff base and water.

Table 1: Examples of Schiff Base Formation with 2,4-Dihydroxybenzaldehyde

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Various amines | Absolute ethanol, reflux | 2,4-dihydroxy benzaldehyde (B42025) derived imines | conicet.gov.ar |

| α-naphthylamine | Ethanol | N2O2 type Schiff base | sbmu.ac.irsbmu.ac.ir |

| Benzoylhydrazide | Not specified | 2,4-dihydroxybenzaldehyde benzoylhydrazone | researchgate.netepa.gov |

| L-tryptophan and isomeric pyridinecarboxaldehydes | Not specified | Schiff bases and their copper (II) complexes | science.gov |

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Selective oxidation of hydroxybenzaldehydes to the corresponding hydroxybenzoic acids is a valuable transformation. Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, liquid-phase oxidation of p-cresol (B1678582) using a cobalt oxide catalyst has been shown to produce p-hydroxybenzaldehyde with high selectivity, which can be further oxidized to p-hydroxybenzoic acid. acs.orgacs.org Polymer-supported copper catalysts have also been employed for the oxidation of substituted phenols to hydroxybenzaldehydes. oup.com An electrochemical method using electrochemically generated peroxodicarbonate offers a sustainable approach for the oxidation of hydroxybenzaldehydes to phenols. rsc.org

Reduction: The selective reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Ammonia borane (B79455) in water has been demonstrated as an effective and chemoselective reagent for the reduction of various carbonyl compounds, including aldehydes, to their corresponding alcohols. rsc.org Another approach involves the use of potassium triisopropoxyborohydride, which is a mild reducing agent that selectively reduces aldehydes and ketones. dtic.mil For substituted salicylaldehydes, specific protocols have been developed, such as the use of DIBAL-H or LAH for the selective synthesis of either the aldehyde or the corresponding 2-hydroxybenzyl alcohol from a 2,2-dimethyl-1,3-benzodioxan-4-one precursor. nih.gov

Table 2: Selective Oxidation and Reduction Reactions of Hydroxybenzaldehydes

| Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Oxidation | Cobalt oxide (Co3O4) | p-Hydroxybenzaldehyde/p-hydroxybenzoic acid | acs.orgacs.org |

| Oxidation | Polymer-supported Copper | Hydroxybenzaldehydes | oup.com |

| Oxidation | Electrochemically generated peroxodicarbonate | Phenols | rsc.org |

| Reduction | Ammonia borane in water | Alcohols | rsc.org |

| Reduction | Potassium triisopropoxyborohydride | Alcohols | dtic.mil |

| Reduction | DIBAL-H or LAH | Substituted salicylaldehydes or 2-hydroxybenzyl alcohols | nih.gov |

The aldehyde group is a versatile handle for constructing new carbon-carbon bonds, which is fundamental in organic synthesis. alevelchemistry.co.uk

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The reaction is widely used for the synthesis of various derivatives. rsc.org For instance, the Knoevenagel condensation of benzaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be efficiently catalyzed by ionic liquids. niscpr.res.in Green chemistry approaches for this reaction have also been developed, utilizing solvent-free conditions and environmentally benign catalysts. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgucla.edu The reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. ucla.edumasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide. stackexchange.com

Aldol (B89426) Condensation: While less common for hydroxybenzaldehydes due to the possibility of competing reactions, the aldol condensation, which involves the reaction of an enol or enolate with a carbonyl compound, is a classic carbon-carbon bond-forming reaction. alevelchemistry.co.ukwikipedia.org

Reactions Involving the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups in this compound offer opportunities for further derivatization through reactions like etherification, esterification, and chelation.

Selective functionalization of one hydroxyl group over the other is a key challenge and a significant area of research.

Etherification: Regioselective alkylation of 2,4-dihydroxybenzaldehydes can be achieved to preferentially form 4-alkoxy-2-hydroxybenzaldehydes. nih.govnih.govdigitellinc.com A method using cesium bicarbonate in acetonitrile (B52724) has been reported to give high yields and excellent regioselectivity for the 4-alkylated product. nih.govnih.govdigitellinc.com Another approach for regioselective benzylation utilizes potassium fluoride (B91410) in acetonitrile or sodium bicarbonate with potassium iodide in acetonitrile. google.com The selectivity in these reactions is often attributed to the difference in acidity between the two hydroxyl groups and the potential for intramolecular hydrogen bonding involving the 2-hydroxyl group and the aldehyde. mdpi.com

Esterification (Acylation): The phenolic hydroxyl groups can be converted to esters through reaction with acylating agents. Solvent-free methods for the regioselective synthesis of acylals (1,1-diacetates) from aldehydes have been developed. researchgate.net

The presence of the hydroxyl and aldehyde groups in an ortho position makes this compound and its derivatives excellent ligands for forming stable complexes with transition metal ions. researchgate.netepa.govscilit.com Schiff bases derived from 2,4-dihydroxybenzaldehyde can act as multidentate ligands, coordinating with metal ions through the phenolic oxygen, the imine nitrogen, and potentially another donor atom from the amine part of the Schiff base. sbmu.ac.irsbmu.ac.irresearchgate.netijser.in

For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been used to synthesize complexes with Cu(II), Ni(II), and Zn(II). sbmu.ac.irsbmu.ac.ir The resulting metal complexes often exhibit specific geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand structure. sbmu.ac.irsbmu.ac.ir Aroylhydrazones of 2,6-dihydroxybenzaldehyde (B146741) have also been studied as effective iron chelators. nih.gov

Functionalization of the Propyl Substituent

The propyl group attached to the aromatic ring offers opportunities for selective chemical modifications, particularly at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring). The proximity of the aromatic ring enhances the reactivity of the C-H bonds at this position, making them susceptible to various functionalization reactions.

The selective functionalization of the propyl chain of this compound, particularly at the benzylic position, is a key strategy for introducing new functionalities. While direct experimental data on this specific molecule is limited, the reactivity can be inferred from the well-established chemistry of other alkylphenols and alkylbenzenes. The benzylic C-H bonds are weaker than other aliphatic C-H bonds, making them preferred sites for radical and oxidative reactions.

Benzylic Oxidation:

One of the most common transformations of alkyl chains on aromatic rings is benzylic oxidation. This can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. For this compound, the benzylic position could be oxidized to a secondary alcohol, a ketone, or, with more aggressive reagents, undergo cleavage to form a carboxylic acid. It is important to note that the hydroxyl groups on the aromatic ring are also sensitive to oxidation and may require protection prior to attempting benzylic oxidation.

| Reaction Type | Reagent(s) | Potential Product(s) | Remarks |

| Benzylic Hydroxylation | Mild Oxidants (e.g., MnO2) | 2,4-Dihydroxy-3-(1-hydroxypropyl)benzaldehyde | Selective for benzylic position. |

| Benzylic Oxidation to Ketone | Moderate Oxidants (e.g., PCC, PDC) | 2,4-Dihydroxy-3-(1-oxopropyl)benzaldehyde | Requires a secondary benzylic position. |

| Benzylic Oxidation to Carboxylic Acid | Strong Oxidants (e.g., KMnO4, H2CrO4) | 2,4-Dihydroxy-3-carboxybenzaldehyde | Involves cleavage of the C-C bond. The propyl group is cleaved to a carboxyl group. |

Biocatalytic Functionalization:

Recent advancements in biotechnology have introduced enzymatic methods for the selective C-H functionalization of alkylphenols. Biocatalytic systems, often employing cytochrome P450 enzymes, can offer high chemo-, regio-, and stereoselectivity under mild conditions. Such systems have been shown to hydroxylate the alkyl chains of various phenols, suggesting a potential route for the controlled functionalization of the propyl group in this compound.

Electrophilic Aromatic Substitution and Other Aromatic Ring Transformations

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. The substitution pattern is directed by the combined influence of the hydroxyl, aldehyde, and propyl groups. The hydroxyl groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The propyl group is weakly activating and ortho-, para-directing.

The positions ortho and para to the powerful hydroxyl groups are the most nucleophilic. In this compound, the C5 position is para to the C2-hydroxyl group and ortho to the C4-hydroxyl group, making it the most likely site for electrophilic attack. The C6 position is ortho to the C2-hydroxyl group but is sterically hindered by the adjacent aldehyde group.

Nitration:

Nitration of resorcinol (B1680541) derivatives typically occurs at the position most activated by the hydroxyl groups. For this compound, nitration is expected to occur predominantly at the C5 position. The reaction conditions would need to be carefully controlled to avoid oxidation of the aldehyde and the aromatic ring.

Halogenation:

Halogenation, such as bromination or chlorination, is also expected to occur at the most activated position, C5. The high reactivity of the ring may necessitate the use of milder halogenating agents to prevent multiple substitutions.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. However, the presence of the strongly activating hydroxyl groups can lead to complications such as over-reaction and complex formation with the Lewis acid catalyst. Therefore, protection of the hydroxyl groups is often necessary before carrying out Friedel-Crafts reactions. For instance, regioselective benzylation of 2,4-dihydroxybenzaldehyde has been achieved using benzyl (B1604629) chloride with a mild base. google.com

The table below summarizes the expected outcomes of electrophilic aromatic substitution on the aromatic ring of this compound, based on the reactivity of similar resorcinol derivatives.

| Reaction | Reagent(s) | Expected Major Product | Reference for Analogy |

| Nitration | Dilute HNO3 | 2,4-Dihydroxy-3-propyl-5-nitrobenzaldehyde | Reactivity of resorcinol derivatives |

| Bromination | Br2 in a non-polar solvent | 5-Bromo-2,4-dihydroxy-3-propyl-benzaldehyde | Reactivity of resorcinol derivatives |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | Unlikely to be selective without protection | General knowledge of the Vilsmeier-Haack reaction on phenols |

| Acylation (Friedel-Crafts) | Acyl halide, Lewis Acid | Requires protection of hydroxyl groups | General knowledge of Friedel-Crafts reactions on phenols |

It is crucial to note that while these predictions are based on established chemical principles, the actual reactivity of this compound may vary, and experimental verification is necessary to determine the precise outcomes and optimal reaction conditions.

Mechanistic Elucidation of Reactions Involving 2,4 Dihydroxy 3 Propyl Benzaldehyde

Investigation of Reaction Intermediates and Transition State Structures

The reactivity of 2,4-dihydroxy-3-propyl-benzaldehyde is significantly influenced by the electronic and steric effects of its substituents. The hydroxyl groups at positions 2 and 4, along with the propyl group at position 3, dictate the formation and stability of reaction intermediates and transition states.

In reactions such as the Biginelli reaction, the formation of key intermediates can be hindered. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the lack of reactivity of similar compounds like 2,4-dihydroxybenzaldehyde (B120756). mdpi.com These studies suggest that the stability of certain intermediates, such as the iminium intermediate, plays a crucial role. mdpi.com The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the aldehyde, affecting its electrophilicity and subsequent reaction pathways.

In other reactions, such as tandem condensation-cyclization, the generation of specific intermediates like ylides is essential. For example, dimethylsulfoxonium methylide can be generated from trimethylsulfoxonium (B8643921) iodide and a base like potassium tert-butoxide. google.com This ylide then reacts with a nitrone intermediate to form the desired product. google.com The regioselectivity of such reactions is often high, leading to specific isomers. google.com

Interactive Data Table: Calculated Thermodynamic Parameters for a Related Reaction

The following table presents calculated thermodynamic parameters for the reaction of 4-hydroxybenzaldehyde (B117250), a structurally related compound, which can provide insights into the energetic landscape of reactions involving this compound. mdpi.com

| Reaction Step | Activation Enthalpy (kcal/mol) | Activation Gibbs Free Energy (kcal/mol) |

| Thiourea + Benzaldehyde (B42025) Condensation | 15.8 | 25.4 |

| Intermediate 1 Cyclization | 10.2 | 18.9 |

| Dehydration | 22.5 | 31.7 |

This data is for the reaction of 4-hydroxybenzaldehyde and is illustrative of the types of thermodynamic parameters investigated in mechanistic studies. mdpi.com

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis is a powerful tool for controlling the outcome of reactions involving this compound, enabling selective transformations and improving reaction efficiency.

Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysts, which exist in the same phase as the reactants, have been shown to be effective in various transformations. For example, zirconium and hafnium-based complexes have been used as homogeneous catalysts for the reductive etherification of substituted benzaldehydes. osti.gov These catalysts can operate at elevated temperatures for extended periods without significant loss of activity. osti.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. For instance, a dual heterogeneous catalyst system composed of ZrO(OH)2 and Zr-Montmorillonite has been used for similar reductive etherification reactions. osti.gov

In the context of regioselective alkylation of related dihydroxybenzaldehydes, cesium bicarbonate has been demonstrated to be an effective mediator, leading to the preferential alkylation of the 4-hydroxyl group. researchgate.net This method provides high yields and excellent regioselectivity. researchgate.net Similarly, rhodium(III) catalysis has been employed for C-H/N-H alkyne annulation reactions. researchgate.net

Organocatalytic and Biocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable strategy in asymmetric synthesis. Diarylprolinol derivatives, for example, are effective organocatalysts for cross-aldol reactions between different aldehydes, yielding chiral building blocks with high diastereo- and enantioselectivities. researchgate.net These catalysts often operate through the formation of enamine intermediates. researchgate.net

Biocatalytic approaches, utilizing enzymes or whole microorganisms, offer a green and highly selective alternative for chemical transformations. While specific biocatalytic applications for this compound are not extensively documented in the provided search results, the general principles of biocatalysis, such as high stereoselectivity and mild reaction conditions, make it a promising area for future research.

Kinetic and Thermodynamic Studies of Derivatization Pathways

Understanding the kinetics and thermodynamics of derivatization pathways is essential for optimizing reaction conditions and maximizing product yields.

Kinetic profiles of reactions, such as the reductive etherification of benzaldehydes, can be generated by monitoring the concentration of reactants and products over time. osti.gov These studies reveal the influence of catalyst concentration, temperature, and substrate structure on the reaction rate. osti.gov For example, the reductive etherification of 2-hydroxybenzaldehyde has been shown to proceed at a different rate compared to 4-hydroxybenzaldehyde, highlighting the effect of the hydroxyl group's position. osti.gov

Thermodynamic parameters, including activation enthalpy and Gibbs free energy, provide quantitative information about the energy barriers and spontaneity of reaction steps. mdpi.com DFT calculations are a powerful tool for determining these parameters for proposed reaction mechanisms. mdpi.com By comparing the energy profiles of different pathways, the most favorable route can be identified. mdpi.com For instance, in the Biginelli reaction, the iminium pathway has been shown to be more favorable than the enamine or Knoevenagel pathways for certain substrates. mdpi.com

Influence of Solvent and Temperature on Reaction Mechanisms and Selectivity

The choice of solvent and reaction temperature can have a profound impact on the mechanism and selectivity of reactions involving this compound.

The solvent can influence reaction rates and selectivity through its polarity, proticity, and ability to solvate reactants, intermediates, and transition states. In the alkylation of 2,4-dihydroxybenzaldehydes, acetonitrile (B52724) has been used as a solvent in combination with a cesium bicarbonate mediator to achieve high regioselectivity. researchgate.net In other cases, "green" solvents like isopropanol (B130326) can serve as both the solvent and a reagent. osti.gov

Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also impact selectivity. osti.gov In some cases, increasing the temperature can be necessary to overcome activation barriers. osti.gov For example, the reductive etherification of some substituted benzaldehydes requires higher temperatures compared to others. osti.gov Kinetic studies at different temperatures can be used to determine activation parameters and further elucidate the reaction mechanism. osti.gov

Computational and Theoretical Investigations of 2,4 Dihydroxy 3 Propyl Benzaldehyde

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Electronic structure analysis delves into the distribution of electron density and the nature of chemical bonds, providing a foundational understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and less stable. malayajournal.org For a related compound, 2,3-dihydroxy benzaldehyde (B42025), the calculated HOMO-LUMO energy gap was found to be relatively small, suggesting that charge transfer can readily occur within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Phenolic Aldehyde

| Parameter | Value (eV) |

| HOMO Energy | -6.51 |

| LUMO Energy | -2.70 |

| HOMO-LUMO Gap | 3.81 |

Note: Data is illustrative and based on a similar phenolic aldehyde. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.orgq-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. q-chem.comwisc.edu This method allows for the quantitative evaluation of electron delocalization, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds. researchgate.net For instance, in dihydroxybenzaldehyde derivatives, NBO analysis can confirm the formation of intramolecular hydrogen bonds, which contribute to the molecule's stability. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) offers another powerful approach to analyzing chemical bonding. nih.govresearchgate.net QTAIM defines atoms and bonds based on the topology of the electron density. researchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value and its Laplacian, one can characterize the nature and strength of chemical bonds, including non-covalent interactions like hydrogen bonds. researchgate.net

Reactivity and Selectivity Prediction through Global and Local Chemical Descriptors

Computational methods can predict how a molecule will react and at which specific sites. This is achieved through the calculation of various chemical descriptors derived from Density Functional Theory (DFT). arxiv.org

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. arxiv.org By analyzing the changes in electron density when an electron is added or removed, Fukui functions can pinpoint the atoms that are most susceptible to reaction. arxiv.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. bhu.ac.in Electron-rich regions, shown in red on an MEP map, are susceptible to electrophilic attack, while electron-poor regions, shown in blue, are prone to nucleophilic attack. malayajournal.org For dihydroxybenzaldehyde compounds, the MEP map typically shows negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic interaction. malayajournal.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules like 2,4-Dihydroxy-3-propyl-benzaldehyde, which has a rotatable propyl group, conformational analysis is essential to identify the most stable three-dimensional structures. Computational methods can systematically explore the potential energy surface to find various conformers and their relative energies. For a similar molecule, 2,3-dihydroxybenzaldehyde, computational studies have identified multiple possible conformers, with one being significantly more stable than the others. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. unipd.it By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, flexibility, and intermolecular interactions in different environments. unipd.it These simulations are particularly useful for understanding how the molecule behaves in solution or when interacting with biological macromolecules.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data. These theoretical predictions can be compared with experimental spectra to validate the computed structure and provide a more detailed interpretation of the experimental results.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. researchgate.netresearchgate.net These calculations provide information about the electronic transitions responsible for the observed absorption bands and can be used to estimate the maximum absorption wavelength (λmax). nih.gov

Table 2: Representative Predicted Spectroscopic Data for a Phenolic Aldehyde

| Spectroscopy | Predicted Value |

| ¹H NMR | Chemical shifts (ppm) for aromatic, hydroxyl, and propyl protons |

| ¹³C NMR | Chemical shifts (ppm) for all carbon atoms |

| IR | Vibrational frequencies (cm⁻¹) for O-H, C=O, and C-H stretches |

| UV-Vis | λmax (nm) corresponding to π → π* and n → π* transitions |

Note: Data is illustrative. Specific values would require dedicated calculations for this compound.

Reaction Pathway Modeling and Energy Landscape Exploration

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transient states and energy profiles that are often challenging to capture through experimental methods alone. While specific computational studies on this compound are not extensively documented in publicly available literature, research on the closely related parent compound, 2,4-dihydroxybenzaldehyde (B120756), provides significant understanding of its reactivity and the energy landscapes of its reactions. These studies offer a foundational perspective on how the electronic and structural features of the dihydroxybenzaldehyde scaffold influence its chemical behavior.

One notable area of investigation has been the computational analysis of the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones and related heterocyclic compounds. Theoretical studies employing Density Functional Theory (DFT) have been instrumental in explaining the observed reactivity, or lack thereof, of certain substituted benzaldehydes in this reaction.

Insights from Density Functional Theory (DFT) Modeling

A significant computational study utilized the B3LYP/6-31++G(d,p) level of theory to investigate the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction, particularly when compared to 4-hydroxybenzaldehyde (B117250). nih.gov The study focused on the iminium pathway, one of the three proposed mechanisms for the Biginelli reaction, to model the reaction steps and determine the activation energies for each stage.

The study underscores the power of computational modeling in explaining experimental observations, as the non-reactivity of 2,4-dihydroxybenzaldehyde was also confirmed experimentally under various catalytic conditions. nih.gov The theoretical models provided a molecular-level explanation for this lack of reactivity.

Energy Profile and Transition States

The following table summarizes the kinetic and thermodynamic activation energies for the key condensation step in the Biginelli reaction for both 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, as determined by DFT calculations.

| Compound | Activation Energy (kJ/mol) | Activation Enthalpy (kJ/mol) | Activation Gibbs Free Energy (kJ/mol) |

| 4-Hydroxybenzaldehyde | 10.9 | 8.8 | 61.9 |

| 2,4-Dihydroxybenzaldehyde | 161.8 | 159.4 | 211.9 |

This table presents the kinetic and thermodynamic activation parameters for the condensation stage of the Biginelli reaction, calculated at the B3LYP/6-31++G(2d,p) level of theory. The data illustrates the significantly higher energy barriers for 2,4-dihydroxybenzaldehyde compared to 4-hydroxybenzaldehyde. nih.gov

While these findings directly pertain to 2,4-dihydroxybenzaldehyde, they provide a strong basis for understanding the reactivity of its derivatives, including this compound. The electronic effects of the propyl group are generally less pronounced than the steric and electronic influence of the ortho-hydroxyl group. Therefore, it is reasonable to extrapolate that this compound would also exhibit a similar, if not identical, lack of reactivity in reactions like the Biginelli synthesis due to the overriding effect of the ortho-hydroxyl group. Future computational studies specifically targeting the propyl-substituted analogue would be beneficial to quantify the precise energetic effects of the alkyl substituent on the reaction pathways.

Applications of 2,4 Dihydroxy 3 Propyl Benzaldehyde As a Building Block in Complex Molecular Synthesis

Precursor for Natural Product Synthesis and Bioactive Molecules

Rational Design of Analogues based on Precedents in Licochalcone C Synthesis

There is no direct evidence in the reviewed literature of 2,4-Dihydroxy-3-propyl-benzaldehyde being used in the synthesis of Licochalcone C or its analogues. The synthesis of Licochalcone C, a retrochalcone with notable antioxidant and antibacterial properties, has been reported starting from β-resorcylaldehyde (2,4-dihydroxybenzaldehyde). nih.govmdpi.com A concise four-step synthesis of Licochalcone C and its regioisomer, Licochalcone H, employs an acid-mediated Claisen-Schmidt condensation, but does not utilize the propyl-substituted benzaldehyde (B42025). nih.gov The rational design of new analogues often involves modifying the substitution pattern on the aromatic rings to enhance biological activity; however, studies specifically incorporating a 3-propyl group on the benzaldehyde moiety for Licochalcone synthesis were not identified.

Building Block for Polymeric and Supramolecular Materials

The phenolic and aldehydic functionalities of this compound make it a theoretical candidate for polymerization reactions. However, specific research on its incorporation into polymeric or supramolecular structures is scarce.

Development of Poly(azomethine urethane)s and Related Polymeric Systems

The development of novel poly(azomethine-urethane)s has been achieved using related dihydroxybenzaldehydes. For instance, studies report the synthesis of poly(azomethine-urethane)s through the condensation reaction of 2,4-dihydroxybenzaldehyde (B120756) or 3,4-dihydroxybenzaldehyde (B13553) with various diisocyanates. kmu.edu.trvot.pl These polymers are investigated for their thermal stability and fluorescence properties. While this establishes a synthetic route that could potentially be adapted for this compound, no studies were found that specifically report such a synthesis.

Synthesis of Advanced Ligands for Coordination Chemistry

The structural features of this compound, particularly the ortho-hydroxyaldehyde group, suggest its potential as a chelating ligand for metal ions. Substituted salicylaldehydes are known to form stable complexes with metals like palladium(II), and these complexes have been investigated for their biological activity. The coordination typically occurs via the deprotonated phenolic oxygen and the carbonyl oxygen. While this provides a strong precedent, literature specifically describing the synthesis and characterization of metal complexes with this compound as a ligand was not found in the search results.

Intermediate in the Synthesis of Optically Active Compounds

The selective transformation of the functional groups in this compound could theoretically serve as a step in the synthesis of more complex chiral molecules. Patents describe the use of the parent compound, 2,4-dihydroxybenzaldehyde, in processes for preparing chiral intermediates, such as N-hydroxyurea containing products. google.com These processes often involve regioselective protection of one hydroxyl group followed by further reactions. However, no specific examples of this compound being used as an intermediate in the synthesis of optically active compounds were identified.

Role in Developing New Chemical Probes and Sensors

Chemical probes are essential tools for studying protein function and biological pathways. nih.gov The development of such probes often involves functionalizing a core scaffold to allow for target engagement and reporting (e.g., via a fluorescent tag or an alkyne handle for click chemistry). nih.gov While flavonoids and other phenolic compounds have been developed into chemical probes, there is no available research demonstrating the specific use of this compound in the development of new chemical probes or sensors.

Q & A

Q. What are the established synthetic routes for 2,4-Dihydroxy-3-propyl-benzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Reimer-Tiemann reaction : Using phenol derivatives, chloroform, and alkaline conditions to introduce the aldehyde group. Adjusting pH (e.g., NaOH concentration) and temperature (50–80°C) optimizes regioselectivity and minimizes byproducts like salicylaldehyde .

- Hydrogen cyanide-based methods : Catalyzed by AlCl₃, this route requires strict anhydrous conditions to avoid hydrolysis of intermediates. Yields depend on stoichiometric ratios of phenol to cyanide .

- Propyl group introduction : Post-synthetic alkylation via Friedel-Crafts or nucleophilic substitution on pre-formed dihydroxybenzaldehyde frameworks. Solvent polarity (e.g., DMF vs. THF) significantly impacts substitution efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies hydroxyl (δ 9–10 ppm) and aldehyde (δ ~10 ppm) protons, with splitting patterns confirming substitution positions. Propyl group signals (δ 0.8–1.5 ppm) validate alkylation .

- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 270 nm) quantify purity. Electrospray ionization (ESI-MS) confirms molecular ion [M-H]⁻ at m/z 180.1 .

- FTIR : Strong O-H stretches (3200–3500 cm⁻¹) and aldehyde C=O (1690–1710 cm⁻¹) provide functional group verification .

Q. What are the key pharmacological applications of this compound in current research?

- Antioxidant studies : Acts as a radical scavenger in DPPH/ABTS assays. Structure-activity relationships (SAR) suggest hydroxyl and propyl groups enhance electron donation capacity .

- Antimicrobial precursors : Serves as a scaffold for synthesizing benzaldehyde-derived Schiff bases, which exhibit activity against Gram-positive bacteria (e.g., S. aureus) .

- Neuroprotective agents : Investigated in in vitro models (e.g., SH-SY5Y cells) for mitigating oxidative stress via Nrf2 pathway modulation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : Aldehyde-enol tautomerization in polar solvents (e.g., DMSO-d₆) alters peak positions. Use deuterated chloroform (CDCl₃) to stabilize the aldehyde form .

- Impurity interference : Byproducts from incomplete alkylation (e.g., mono-propyl derivatives) may overlap signals. Employ preparative HPLC or column chromatography for isolation .

- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) to confirm assignments .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise protection/deprotection : Protect hydroxyl groups with acetyl or TMS ethers before introducing the propyl chain, reducing side reactions .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts alkylation efficiency. Kinetic studies (e.g., GC monitoring) identify optimal reaction times .

- Solvent engineering : Use ionic liquids (e.g., [BMIM]BF₄) to enhance solubility of phenolic intermediates and improve regioselectivity .

Q. How should researchers address contradictory bioactivity data in different assay systems?

- Standardize assay conditions : Control variables like pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Dose-response validation : Perform EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HepG2 vs. HEK293) to assess cell-type specificity .

- Mechanistic follow-up : Use siRNA knockdown or enzyme inhibitors (e.g., NAC for ROS studies) to confirm target pathways .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .

- Waste disposal : Neutralize acidic/basic residues before transferring to halogen-resistant containers for incineration .

- Safety protocols : Use PPE (nitrile gloves, fume hoods) due to dermal/ocular irritation risks (H313/H319) .

Q. How can researchers investigate the environmental degradation pathways of this compound?

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify intermediates (e.g., quinones) .

- Microbial metabolism : Use soil slurry models with LC-HRMS to track biodegradation products. Compare aerobic vs. anaerobic conditions .

- QSAR modeling : Predict ecotoxicity using logP (experimental: ~1.3) and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.